molecular formula C13H18BrNO B1404425 2-bromo-N-(2-ethyl-6-methylphenyl)-2-methylpropanamide CAS No. 1225988-98-6

2-bromo-N-(2-ethyl-6-methylphenyl)-2-methylpropanamide

Cat. No.: B1404425
CAS No.: 1225988-98-6
M. Wt: 284.19 g/mol
InChI Key: FRNPHBDQUVGVAW-UHFFFAOYSA-N
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Description

2-bromo-N-(2-ethyl-6-methylphenyl)-2-methylpropanamide is an organic compound with the molecular formula C13H18BrNO. It is a brominated amide derivative, often used in various chemical research and industrial applications. The compound is characterized by the presence of a bromine atom, an ethyl group, and a methyl group attached to a phenyl ring, along with a propanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-ethyl-6-methylphenyl)-2-methylpropanamide typically involves the bromination of N-(2-ethyl-6-methylphenyl)-2-methylpropanamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or chloroform. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-ethyl-6-methylphenyl)-2-methylpropanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The amide group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or ethers.

    Reduction: Formation of the corresponding amine.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-bromo-N-(2-ethyl-6-methylphenyl)-2-methylpropanamide is utilized in various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions. The compound’s brominated structure allows for the investigation of halogen bonding in biological systems.

    Industry: Used in the production of specialty chemicals and materials, including polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-ethyl-6-methylphenyl)-2-methylpropanamide involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity.

    Pathways Involved: The bromine atom and amide group play crucial roles in the compound’s binding affinity and specificity. Halogen bonding and hydrogen bonding interactions contribute to the compound’s overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-(2-ethyl-6-methylphenyl)acetamide: Similar structure but with an acetamide moiety instead of a propanamide moiety.

    2-bromo-N-(2-ethyl-6-methylphenyl)butanamide: Similar structure but with a butanamide moiety instead of a propanamide moiety.

Uniqueness

2-bromo-N-(2-ethyl-6-methylphenyl)-2-methylpropanamide is unique due to its specific substitution pattern on the phenyl ring and the presence of a propanamide moiety. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

2-bromo-N-(2-ethyl-6-methylphenyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-5-10-8-6-7-9(2)11(10)15-12(16)13(3,4)14/h6-8H,5H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNPHBDQUVGVAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C(C)(C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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